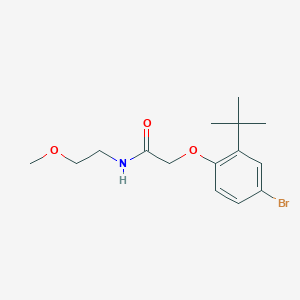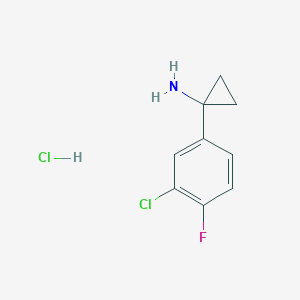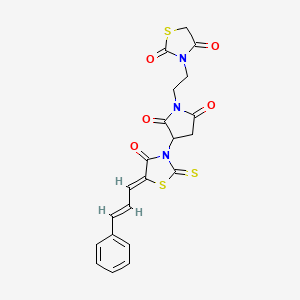![molecular formula C22H21N3O4S B2493522 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 894000-72-7](/img/structure/B2493522.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research on compounds similar to "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide" often focuses on the development of novel therapeutic agents with potential applications in treating diseases such as cancer, inflammation, bacterial infections, and conditions involving specific enzyme overexpression like ACAT-1.
Synthesis Analysis
The synthesis of closely related compounds involves multi-step chemical reactions starting from common intermediates, leading to derivatives with varied therapeutic potentials. For example, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides were synthesized starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, showing significant antibacterial activity (K. Ramalingam et al., 2019).
Molecular Structure Analysis
Structural elucidation of synthesized compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, complemented by elemental analysis and sometimes X-ray crystallography. These techniques confirm the molecular architecture and functional groups present in the compounds, essential for understanding their biological activities.
Chemical Reactions and Properties
The chemical behavior of these compounds under various conditions can reveal their stability, reactivity, and potential for further modification. For instance, the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, indicating the versatility of acetamide derivatives in synthesizing heterocycles (N. Lazareva et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are critical for the compound's application in pharmaceutical formulations. These properties can influence the drug's bioavailability and dosage form.
Chemical Properties Analysis
The chemical properties, such as acidity (pKa values), reactivity with other chemical agents, and stability under physiological conditions, are vital for determining the compound's potential as a drug. For example, the pKa values of certain acetamide derivatives were determined, indicating their protonation states, which could affect their absorption and distribution in the body (M. Duran & M. Canbaz, 2013).
科学的研究の応用
Antioxidant and Anti-inflammatory Applications : Compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. For example, certain derivatives have shown good efficacy in DPPH radical scavenging and possess excellent anti-inflammatory activity, indicating potential therapeutic applications in conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).
Antibacterial Activity : Some derivatives of this compound have been synthesized and tested for their antibacterial activity. Research indicates that these compounds have significant effects against various bacterial strains, suggesting potential use in combating bacterial infections (Gullapelli et al., 2014).
Antimicrobial and Antioxidant Agents : Derivatives of this compound have been designed and synthesized, displaying potent antimicrobial activity against bacteria and fungi, as well as exhibiting good antioxidant activity. This highlights the compound's potential in treating infectious diseases and in applications requiring antioxidant properties (Naraboli & Biradar, 2017).
Anti-HIV Agents : Structurally similar compounds have shown promising results as potent anti-HIV agents, with modifications leading to improved anti-HIV activity. These findings suggest potential applications of these derivatives in the treatment of HIV (Mizuhara et al., 2012).
Antimicrobial and Quantum Calculations : Research into certain derivatives has also included quantum calculations, revealing insights into their antimicrobial activity. This multidisciplinary approach combining chemistry and computational methods could lead to more effective antimicrobial agents (Fahim & Ismael, 2019).
Metabolic Stability in Drug Development : Studies have also focused on improving the metabolic stability of similar compounds, which is crucial in drug development. For instance, modifications in the structure have been explored to reduce metabolic deacetylation, enhancing the compound's stability and effectiveness (Stec et al., 2011).
将来の方向性
The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide” and its derivatives have potential therapeutic applications in metabolic syndrome disorders and certain types of cancer . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials to assess its efficacy and safety.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-2-27-17-6-4-16(5-7-17)18-8-10-22(25-24-18)30-13-21(26)23-12-15-3-9-19-20(11-15)29-14-28-19/h3-11H,2,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSWENSEBGLZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)
![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)


![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)


